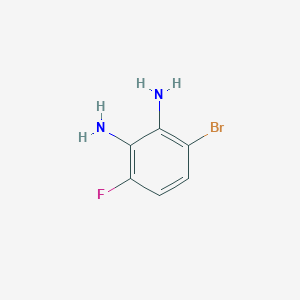

1-Bromo-2,3-diamino-4-fluorobenzene

Description

Significance of Fluorine and Bromine in Organic Chemistry

The introduction of fluorine and bromine atoms into organic molecules can dramatically alter their characteristics. researchgate.net These halogens are not mere passive substituents; they actively influence the electronic environment, reactivity, and biological activity of the parent compound.

Impact on Electronic Properties and Reactivity of Aromatic Systems

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (σI). britannica.comnih.gov This effect can significantly lower the energy levels of molecular orbitals. nih.gov While fluorine also possesses a positive mesomeric effect (σR), its inductive effect is generally dominant, leading to a decrease in electron density on the aromatic ring. nih.gov This can make the ring less susceptible to electrophilic attack.

Bromine, while also electronegative, is less so than fluorine. quora.com Its larger atomic size and greater polarizability allow it to participate in a wider range of chemical transformations. Halogens like bromine can act as leaving groups in nucleophilic substitution reactions and direct incoming electrophiles to specific positions on an aromatic ring. tutorchase.com

The presence of both fluorine and bromine on a benzene (B151609) ring creates a complex electronic environment. The strong inductive effect of fluorine can influence the reactivity of the entire molecule, while the bromine atom provides a site for further functionalization through reactions such as cross-coupling.

Role in Pharmaceutical and Agrochemical Design

The unique properties imparted by fluorine and bromine have made them indispensable in the design of pharmaceuticals and agrochemicals. researchgate.netacs.org The incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity which can improve cell membrane permeability, and modulate the acidity (pKa) of nearby functional groups, thereby improving bioavailability. researchgate.netnih.gov It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine. nih.gov

Bromine-containing compounds also feature prominently in medicinal chemistry and crop protection. acs.org The bromine atom can act as a key binding element in interactions with biological targets and serves as a synthetic handle for the introduction of other functional groups to optimize the biological activity of a molecule.

Overview of Diamino- and Halogeno-Substituted Benzene Derivatives

The combination of amino and halogen substituents on a benzene ring gives rise to a class of compounds with a rich history and a vibrant present in chemical research.

Historical Context of Synthesis and Applications

The synthesis of halogenated anilines has historical roots in the development of synthetic dyes and pharmaceuticals. Early methods often involved the direct halogenation of anilines or the reduction of halogenated nitrobenzenes. A significant advancement in the synthesis of aryl fluorides was the Schiemann reaction, which involves the thermal decomposition of a diazonium hexafluorophosphate (B91526) salt. orgsyn.org This method provided a more reliable way to introduce fluorine into an aromatic ring compared to direct fluorination, which is often too reactive and difficult to control. irooildrilling.com

Historically, these compounds have been utilized as intermediates in the production of a wide range of products, including plastics, drugs, and pesticides. researchgate.net

Current Landscape of Research on Polyfunctionalized Aromatic Amines

Contemporary research on polyfunctionalized aromatic amines is focused on developing more efficient, selective, and environmentally friendly synthetic methods. nih.gov This includes the development of catalytic systems for direct C-H amination and the use of advanced cross-coupling reactions to construct complex molecules. researchgate.net There is a growing interest in understanding the structure-property relationships of these compounds to design materials with specific electronic and optical properties. Furthermore, their role as key intermediates in the synthesis of high-value products like pharmaceuticals and agrochemicals continues to drive research in this area. researchgate.net

Specific Context of 1-Bromo-2,3-diamino-4-fluorobenzene within this Chemical Class

This compound is a prime example of a polyfunctionalized halogenated aniline (B41778). Its structure, featuring two adjacent amino groups, a bromine atom, and a fluorine atom on a benzene ring, makes it a highly versatile and reactive molecule. The ortho-diamino functionality is a key structural motif for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are important pharmacophores.

The presence of both bromine and fluorine provides multiple avenues for synthetic modification. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, with its strong electron-withdrawing nature, influences the reactivity of the aromatic ring and the basicity of the amino groups. This unique combination of functional groups positions this compound as a valuable building block for the synthesis of complex and potentially biologically active molecules.

Unique Structural Features and Synthetic Challenges

The distinct substitution pattern of polyfunctionalized halogenated anilines and diaminobenzenes leads to several unique structural features. The interplay between the electron-donating amino groups and the electron-withdrawing halogen atoms significantly influences the electron density distribution within the benzene ring. This, in turn, affects the molecule's reactivity, acidity, basicity, and potential for intermolecular interactions.

The synthesis of these compounds presents considerable challenges. Achieving regioselectivity—the ability to introduce functional groups at specific positions on the benzene ring—is a primary obstacle. The directing effects of existing substituents must be carefully considered and controlled to obtain the desired isomer. For instance, the synthesis of 1-bromo-3-fluorobenzene (B1666201) is complicated by the formation of a mixture of isomers, making purification difficult. google.com Furthermore, the synthesis of multi-substituted anilines often requires multi-step reaction sequences. google.com The development of versatile and efficient synthetic methods, including novel approaches like photochemistry, is an active area of research to address these challenges. chemistryworld.com

Rationale for Dedicated Academic Investigation

The academic investigation of polyfunctionalized halogenated anilines and diaminobenzenes is driven by their importance as versatile building blocks in organic synthesis. These compounds serve as key intermediates in the preparation of a wide range of more complex molecules with valuable applications. For example, halogenated anilines are precursors in the synthesis of pharmaceuticals and agrochemicals. wikipedia.org Specifically, 1-bromo-4-fluorobenzene (B142099) is used as an intermediate in the synthesis of atypical antipsychotic agents. thermofisher.com

Diaminobenzene derivatives are also of significant interest. For instance, 3-Bromo-1,2-diaminobenzene is utilized in the preparation of isomeric bromo analogues of Benzo-1H-triazole, which are being explored as potential inhibitors of protein kinases. chemicalbook.com Furthermore, the thermodynamic properties of diaminobenzenes have been the subject of detailed computational and experimental studies to understand their relative stabilities. nih.govacs.org The study of these compounds contributes to a deeper understanding of structure-property relationships and enables the development of new synthetic methodologies.

Properties of this compound

This compound, also known by its synonym 3-bromo-4-fluorobenzene-1,2-diamine, is a solid at room temperature. sigmaaldrich.com It is a polyfunctionalized aromatic compound containing a bromine atom, a fluorine atom, and two amino groups attached to a benzene ring.

| Property | Value |

| IUPAC Name | 3-bromo-4-fluoro-1,2-benzenediamine sigmaaldrich.com |

| Synonyms | This compound, 3-Bromo-4-fluorobenzene-1,2-diamine chemicalbook.com |

| CAS Number | 1257535-06-0 sigmaaldrich.com |

| Molecular Formula | C6H6BrFN2 sigmaaldrich.com |

| Molecular Weight | 205.03 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

| Boiling Point | 298.1±35.0 °C (Predicted) chemicalbook.com |

| Storage | Keep in dark place, sealed in dry, room temperature sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFORNKLUYLIFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 Bromo 2,3 Diamino 4 Fluorobenzene

Reactivity of the Amino Groups (–NH2)

The two adjacent amino groups in 1-Bromo-2,3-diamino-4-fluorobenzene are the primary sites of nucleophilic reactivity. Their reactivity is modulated by the electronic effects of the bromine and fluorine atoms on the benzene (B151609) ring.

Nucleophilic Properties and Alkylation/Acylation Reactions

The lone pairs of electrons on the nitrogen atoms of the amino groups make them nucleophilic, enabling them to react with a variety of electrophiles. Alkylation and acylation are fundamental reactions that these amino groups can undergo.

Alkylation: This reaction involves the substitution of a hydrogen atom of the amino group with an alkyl group. While direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, reductive amination provides a more controlled method for introducing alkyl substituents.

Acylation: The amino groups readily react with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is often used to protect the amino groups or to introduce specific functional groups into the molecule. The acylation of aromatic diamines is a well-established transformation in organic synthesis. For instance, the acylation of m-phenylenediamine with benzoic anhydride has been studied to understand the kinetics of monoacylation of symmetrical diamines. researchgate.net Given the presence of two amino groups in this compound, selective mono-acylation or di-acylation can be achieved by controlling the stoichiometry of the acylating agent and the reaction conditions. The Friedel-Crafts acylation of bromobenzene is another relevant reaction that highlights the reactivity of halogenated aromatics, although in this case, the reaction occurs on the aromatic ring rather than a substituent. tcd.ie

| Reaction Type | Reagents | Expected Product | Notes |

| Alkylation | Alkyl halide, Base | N-alkylated or N,N'-dialkylated product | Prone to over-alkylation. |

| Acylation | Acid chloride or Anhydride | N-acylated or N,N'-diacylated product | A common method for protecting amino groups. |

Formation of Heterocyclic Compounds (e.g., Quinoxalines, Benzimidazoles, etc.)

The ortho-diamine arrangement of the two amino groups in this compound is a key structural feature that allows for the facile synthesis of various fused heterocyclic compounds. This is one of the most important and widely utilized aspects of its reactivity.

Quinoxalines: Quinoxalines are a class of nitrogen-containing heterocyclic compounds with significant biological and pharmaceutical applications. The most common and straightforward method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. nih.govnih.govsapub.org In the case of this compound, reaction with a 1,2-dicarbonyl compound like glyoxal (B1671930) or benzil would be expected to yield the corresponding 5-bromo-6-fluoroquinoxaline derivative. The reaction is typically carried out in a suitable solvent and can be catalyzed by acids or other catalysts. nih.gov The use of fluorinated alcohols as solvents has been shown to promote this reaction efficiently at room temperature. nih.govencyclopedia.pub

Benzimidazoles: Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivative). organic-chemistry.orgslideshare.netslideshare.netcutm.ac.in For example, the reaction of o-phenylenediamine with formic acid is a classic method for the preparation of the parent benzimidazole (B57391). slideshare.netslideshare.netcutm.ac.in Similarly, this compound would be expected to react with various aldehydes in the presence of an oxidizing agent or with carboxylic acids under acidic conditions to form the corresponding 4-bromo-5-fluorobenzimidazole derivatives. Copper-catalyzed intramolecular cyclization of o-bromoaryl derivatives has also been reported as a method for benzimidazole synthesis. nih.govorganic-chemistry.org

| Heterocycle | Reactant | General Reaction Conditions | Expected Product |

| Quinoxaline (B1680401) | 1,2-Dicarbonyl compound | Acid or catalyst, various solvents | 5-Bromo-6-fluoroquinoxaline derivative |

| Benzimidazole | Aldehyde or Carboxylic acid | Oxidizing agent or acidic conditions | 4-Bromo-5-fluorobenzimidazole derivative |

Oxidation Reactions and Polymerization Pathways

The amino groups in this compound are susceptible to oxidation. The oxidation of o-phenylenediamines can lead to a variety of products, including the formation of dimeric and polymeric structures.

Oxidation: The oxidation of o-phenylenediamine can lead to the formation of 2,3-diaminophenazine through a dimerization process. The specific products formed depend on the oxidizing agent and the reaction conditions.

Polymerization: Aromatic diamines, including o-phenylenediamine, can undergo oxidative polymerization to form polymers with interesting electronic and optical properties. The polymerization of o-phenylenediamine has been achieved through both chemical and electrochemical methods, resulting in poly(o-phenylenediamine) (POPD), also known as poly(1,2-diaminobenzene). researchgate.netacs.org This polymer has good solubility, processability, and thermal stability. researchgate.net It is expected that this compound could also be polymerized under similar conditions to yield a functionalized polymer with the bromo and fluoro substituents along the polymer chain. The polymerization of p-phenylenediamine has also been studied, highlighting the general tendency of phenylenediamines to form polymeric structures. tandfonline.comresearchgate.net

Reactivity of the Bromo Group (–Br)

The bromo group attached to the aromatic ring of this compound is a versatile handle for introducing a wide range of substituents through cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo group in this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used for the formation of biaryl compounds. The Suzuki-Miyaura coupling of bromo-fluoroanilines, such as 2-bromo-4-fluoroaniline, with boronic esters has been demonstrated to be an efficient process. nih.govnih.govrsc.org Therefore, this compound is expected to readily undergo Suzuki-Miyaura coupling with various aryl and vinyl boronic acids to introduce new carbon substituents at the position of the bromine atom. The presence of fluorine atoms on the aromatic ring has been shown to be compatible with this reaction. ugr.es

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is a valuable method for the vinylation of aromatic rings. Aryl bromides are common substrates in the Heck reaction. nih.govresearchgate.net It is anticipated that this compound would react with various alkenes under Heck conditions to yield the corresponding vinyl-substituted diaminofluorobenzene derivatives.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction is a highly efficient method for the synthesis of arylalkynes. The Sonogashira coupling of aryl bromides is a well-established transformation. rsc.orgresearchgate.netyoutube.com Thus, this compound is expected to be a suitable substrate for the Sonogashira coupling with terminal alkynes, providing access to a range of alkynyl-substituted diaminofluorobenzene derivatives.

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | Boronic acid/ester | Palladium catalyst, Base | Aryl- or vinyl-substituted diaminofluorobenzene |

| Heck | Alkene | Palladium catalyst, Base | Vinyl-substituted diaminofluorobenzene |

| Sonogashira | Terminal alkyne | Palladium and Copper catalysts, Base | Alkynyl-substituted diaminofluorobenzene |

Nucleophilic Displacement of Bromine

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the presence of activating groups on the aromatic ring can facilitate this reaction. However, in the case of this compound, the amino groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct nucleophilic displacement of the bromine atom by common nucleophiles is expected to be challenging under standard conditions. More forcing conditions or the use of specific catalytic systems, such as copper-catalyzed Ullmann-type reactions, might be necessary to achieve nucleophilic substitution of the bromo group. The Ullmann reaction is a well-known method for forming carbon-nitrogen and carbon-oxygen bonds by reacting an aryl halide with an amine or an alcohol in the presence of a copper catalyst. nih.gov

Formation of Organometallic Reagents (e.g., Grignard Reagents, Aryllithiums)

The carbon-bromine bond in this compound is the most likely site for the formation of organometallic reagents such as Grignard reagents and aryllithiums. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F and C-N bonds. However, the presence of two amino groups with acidic N-H protons complicates these reactions.

Grignard Reagent Formation: The direct reaction of this compound with magnesium metal to form a Grignard reagent is generally not feasible without protection of the amino groups. Grignard reagents are strong bases and would readily deprotonate the amino groups, consuming the reagent and preventing the desired reaction at the carbon-bromine bond.

To circumvent this, the amino groups must first be protected. Common protecting groups for amines that are stable under Grignard formation conditions include bulky silyl groups or conversion to amides. Once protected, the bromo-functionalized aromatic ring can undergo oxidative insertion with magnesium in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether to yield the corresponding Grignard reagent. The general reaction scheme is as follows:

Protection: this compound + Protecting Agent → 1-Bromo-2,3-bis(protected-amino)-4-fluorobenzene

Grignard Formation: 1-Bromo-2,3-bis(protected-amino)-4-fluorobenzene + Mg → (Protected)-2,3-diamino-4-fluorophenylmagnesium bromide

Aryllithium Formation: Similarly, the formation of an aryllithium reagent via lithium-halogen exchange is a viable pathway. This typically involves the reaction of the protected this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The lithium-halogen exchange is a rapid equilibrium process, favoring the formation of the more stable aryllithium species.

The presence of the two adjacent protected amino groups could potentially influence the rate and efficiency of both Grignard and aryllithium formation through steric hindrance. The specific choice of protecting group and reaction conditions would need to be carefully optimized to achieve a successful transformation.

Reactivity of the Fluoro Group (–F)

The fluoro group on the aromatic ring exhibits unique reactivity, primarily characterized by the strong carbon-fluorine bond and the significant electronic effects of fluorine.

Activation and Cleavage of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage challenging. uobabylon.edu.iq Activation of the C-F bond in this compound typically requires harsh reaction conditions or the use of transition metal catalysts. nih.govresearchgate.net

One common pathway for C-F bond cleavage is through nucleophilic aromatic substitution (SNA r) . chem8.org The strong electron-withdrawing inductive effect of the fluorine atom makes the ipso-carbon atom electron-deficient and susceptible to attack by strong nucleophiles. However, for an efficient SNAr reaction to occur, the aromatic ring usually needs to be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the fluorine atom. In this compound, the amino groups are electron-donating, which would disfavor a classical SNAr reaction at the C-F bond.

Alternatively, transition metal-mediated C-F bond activation provides a more versatile approach. nih.govresearchgate.net Complexes of metals like nickel, palladium, or rhodium can insert into the C-F bond, leading to a variety of transformations. researchgate.netmdpi.com The specific outcome of such reactions is highly dependent on the choice of metal, ligands, and reaction conditions.

Unique Electronic Effects of Fluorine on Aromatic Reactivity

The fluorine atom influences the reactivity of the aromatic ring through a combination of two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic aromatic substitution by decreasing the electron density of the π-system. studymind.co.uklumenlearning.com

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be donated to the aromatic π-system through resonance, which tends to activate the ring, particularly at the ortho and para positions. studymind.co.uk

Combined Reactivity and Intermolecular Interactions

The presence of three different functional groups on the benzene ring leads to complex reactivity, where chemoselectivity and the interplay of substituent effects become paramount.

Chemoselective Transformations at Multiple Functional Sites

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In this compound, the relative reactivity of the functional groups allows for a range of selective transformations.

N-Functionalization: The amino groups are the most nucleophilic and basic sites in the molecule and will readily react with electrophiles such as acyl chlorides or alkyl halides. These reactions can be performed selectively without affecting the bromo or fluoro groups under appropriate conditions.

C-Br Functionalization: As discussed, the C-Br bond is the primary site for the formation of organometallic reagents. It is also susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions can be performed chemoselectively in the presence of the C-F bond due to the higher reactivity of the C-Br bond.

C-F Functionalization: As mentioned, the C-F bond is the least reactive, and its functionalization typically requires more forcing conditions or specific catalytic systems. This difference in reactivity allows for sequential functionalization of the molecule, first at the amino and bromo positions, followed by modification of the fluoro group.

The table below summarizes the potential for chemoselective reactions at each functional site.

| Functional Group | Type of Reaction | Relative Reactivity |

| Amino (-NH₂) | N-Acylation, N-Alkylation | High |

| Bromo (-Br) | Organometallic Formation, Cross-Coupling | Moderate |

| Fluoro (-F) | Nucleophilic Aromatic Substitution, C-F Activation | Low |

Influence of Substituent Effects on Reaction Pathways

The two amino groups are strong activating, ortho-, para-directing groups due to their significant +R (resonance) effect. The fluorine atom is a deactivating, ortho-, para-directing group due to its dominant -I (inductive) effect. The bromine atom is also a deactivating, ortho-, para-directing group for similar reasons to fluorine, though its effects are generally less pronounced.

The directing effects of these substituents will influence the position of any electrophilic aromatic substitution reactions. The strong activating and directing effect of the two adjacent amino groups would be the dominant factor, strongly directing incoming electrophiles to the positions ortho and para to them. However, steric hindrance from the bulky bromo and adjacent amino groups would also play a significant role in determining the final product distribution.

In nucleophilic aromatic substitution reactions, the strong electron-donating character of the amino groups would generally disfavor reactions at the C-F bond. However, specific reaction conditions or the use of appropriate catalysts could potentially overcome this deactivation.

Mechanistic Investigations of Complex Transformations

Detailed mechanistic investigations for this compound are not prominently documented. However, the electronic properties of its substituents provide a framework for predicting its behavior in complex chemical transformations. The two amino groups are strong activating groups due to their electron-donating nature via resonance, which increases the electron density of the benzene ring. Conversely, the fluorine and bromine atoms are electron-withdrawing through induction but can also participate in resonance. This complex electronic environment suggests that the compound can participate in a variety of reactions, with the specific conditions determining the operative mechanism.

The presence of both amino and halogen substituents makes it a versatile intermediate in the synthesis of more complex molecules, such as kinase inhibitors and functional dyes. myskinrecipes.com Its functional groups allow for selective transformations like cross-coupling or substitution reactions. myskinrecipes.com

Detailed Reaction Mechanisms (e.g., Elimination-Addition, Radical Pathways)

Elimination-Addition (Benzyne) Mechanism:

One of the plausible reaction pathways for aryl halides, particularly those with ortho-hydrogens to a halogen, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. For this compound, the presence of a hydrogen atom ortho to the bromine atom could facilitate the formation of a benzyne intermediate under strong basic conditions.

The general mechanism involves the abstraction of a proton by a strong base, followed by the elimination of the bromide ion to form the benzyne. The nucleophile then attacks one of the carbons of the triple bond, followed by protonation to yield the final product. The regioselectivity of the nucleophilic attack on the unsymmetrical benzyne intermediate would be influenced by the electronic effects of the amino and fluoro substituents.

While direct evidence for benzyne formation from this compound is not available, the generation of benzyne from related compounds like 1-bromo-2-fluorobenzene is a well-established process. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

Aryl halides can also undergo nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by electron-withdrawing groups. While the amino groups are generally activating, the fluorine atom is a good leaving group in SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism.

In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, potentially the fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily lost in this step. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of SNAr reactions is influenced by the ability of the substituents to stabilize the negative charge in the Meisenheimer complex. The electron-donating amino groups might disfavor this pathway unless other strongly electron-withdrawing groups are present on the ring.

Radical Pathways:

Radical pathways for the transformation of aryl halides are also known, though they are less common than ionic mechanisms. These reactions can be initiated by light, heat, or radical initiators and involve radical intermediates. There is currently no specific information available to suggest that this compound readily undergoes transformations via radical pathways under typical reaction conditions.

Intermediates and Transition States

The intermediates and transition states in the reactions of this compound are dictated by the operative mechanism.

In an Elimination-Addition mechanism , the key intermediate would be a substituted benzyne. The transition state for the formation of this benzyne would involve the partial abstraction of the ortho-proton and the partial breaking of the carbon-bromine bond. The subsequent nucleophilic attack on the benzyne would proceed through a transition state where the nucleophile is forming a new bond to one of the sp-hybridized carbons of the benzyne.

In a Nucleophilic Aromatic Substitution (SNAr) mechanism , the crucial intermediate is the Meisenheimer complex. libretexts.org This is a non-aromatic, negatively charged species. The stability of this intermediate is key to the feasibility of the SNAr reaction. The transition state leading to the Meisenheimer complex involves the attack of the nucleophile on the carbon bearing the leaving group and the partial formation of the new carbon-nucleophile bond, with the negative charge beginning to delocalize into the ring. The second transition state involves the departure of the leaving group and the reformation of the aromatic ring.

The following table summarizes the key intermediates and the nature of the transition states for the plausible reaction mechanisms.

| Reaction Mechanism | Key Intermediate | Nature of the Primary Transition State |

| Elimination-Addition | Substituted Benzyne | Partial proton abstraction and partial C-Br bond cleavage. |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Partial C-Nucleophile bond formation and charge delocalization into the aromatic ring. |

It is important to note that computational chemistry could provide valuable insights into the energetics of these different pathways and the structures of the associated intermediates and transition states for this compound. However, such specific studies are not currently available in the public domain.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Complex Heterocyclic Architectures

The vicinal diamino groups, in conjunction with the reactive bromo and fluoro substituents, provide multiple reaction sites for the construction of intricate heterocyclic frameworks. These heterocycles are foundational scaffolds in various fields of chemical science.

While direct studies on the fluorescence of 1-Bromo-2,3-diamino-4-fluorobenzene are not extensively documented, its structural motifs are characteristic of precursors to fluorescent materials. The introduction of a fluorine atom into organic scaffolds is a known strategy to enhance fluorescence intensity. nih.govresearchgate.net For instance, fluorinated isoxazoles have been shown to exhibit stronger fluorescent properties compared to their non-fluorinated analogues. nih.govresearchgate.netbeilstein-journals.org The presence of amino groups can also contribute to the electronic properties that influence fluorescence. Furthermore, related halogenated aromatic compounds, such as 1,3-diamino-2,4,5,6-tetrabromobenzene, have been reported to form emissive single crystals. rsc.org The combination of these features suggests that this compound is a promising starting material for developing novel dyes and fluorescent probes, potentially with aggregation-induced emission (AIE) properties. researchgate.net

The 1,2-diamine functionality is a classic precursor for building macrocyclic structures through condensation reactions with dicarbonyl compounds or other bifunctional electrophiles. This allows for the synthesis of a wide range of macrocycles, such as Schiff base macrocycles or those containing diazepine (B8756704) or pyrazine (B50134) rings fused to the benzene (B151609) core. Additionally, the bromo and fluoro groups serve as handles for further elaboration into polycyclic systems. nih.gov Palladium-catalyzed cross-coupling reactions at the bromine site or nucleophilic aromatic substitution of the fluorine atom can be employed to append additional rings, leading to the construction of complex, multi-ring architectures.

Building Block for Functional Materials

The distinct electronic and reactive nature of the substituents on this compound makes it a valuable monomer for synthesizing advanced functional materials.

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers like polyimides and polyamides. The presence of both a fluorine atom and a bromine atom on the monomer unit derived from this compound would impart unique characteristics to the resulting polymers. The fluorine atom can enhance thermal stability, chemical resistance, and solubility in organic solvents, while lowering the dielectric constant. The bromine atom can serve as a site for post-polymerization modification, allowing for the grafting of other functional groups to fine-tune the polymer's properties or to act as a reactive site for cross-linking.

Fluorination is a key strategy in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The high electronegativity of fluorine can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which is critical for tuning charge injection and transport properties. The diamino groups can act as electron-donating moieties and also provide sites for extending the π-conjugated system, a crucial factor for conductivity. The bromine atom offers a site for further synthetic modification, such as introducing different aryl groups via Suzuki or Stille coupling, to systematically adjust the material's bandgap and electronic characteristics.

Role in Drug Discovery and Agrochemical Development (General Class Information)

Halogenated and aminated benzene derivatives are a cornerstone in the development of new pharmaceuticals and agrochemicals. The inclusion of fluorine, in particular, has become a widespread strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic profile of bioactive molecules. nih.govresearchgate.net

Approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. nih.gov The introduction of fluorine can significantly alter a molecule's properties in several beneficial ways. nih.govresearchgate.net It can increase metabolic stability by blocking sites susceptible to enzymatic oxidation, enhance binding affinity to target proteins, and modulate lipophilicity, which affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.netnih.gov

Fluorinated aromatic compounds are particularly prominent in agrochemicals, where they are found in many herbicides, fungicides, and insecticides. researchgate.netnih.gov The diamine functionality present in this compound is a gateway to a vast number of nitrogen-containing heterocyclic compounds, which are themselves a major class of scaffolds in agrochemical design. nih.gov Therefore, compounds with this substitution pattern serve as valuable intermediates for creating libraries of novel molecules for screening in drug discovery and agrochemical research programs.

Table 1: Impact of Fluorine Substitution in Drug and Agrochemical Development

| Property Affected | General Effect of Fluorination | Rationale | Citation |

|---|---|---|---|

| Metabolic Stability | Increased | The carbon-fluorine bond is very strong, making it resistant to cleavage by metabolic enzymes. This can block common metabolic pathways like P450 oxidation. | nih.govresearchgate.net |

| Binding Affinity | Can be increased | Fluorine can engage in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with target enzymes or receptors. | researchgate.netresearchgate.net |

| Lipophilicity | Increased | The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. | nih.govnih.gov |

| pKa (Acidity/Basicity) | Modified | The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, affecting ionization state at physiological pH. | researchgate.net |

Synthesis of Bioactive Molecules

The 1,2-diamine functionality of this compound is a classic precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These scaffolds are prevalent in numerous molecules with significant biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. researchgate.netresearchgate.net The presence of the bromo and fluoro groups on the benzene ring provides a powerful tool for modulating the electronic properties and metabolic stability of the resulting heterocycles.

The most common and direct application of o-phenylenediamines is in the condensation reactions to form five- and six-membered heterocyclic rings. wisdomlib.org For instance, reaction with various carboxylic acids or their derivatives (like acid chlorides or esters) under acidic conditions or at elevated temperatures leads to the formation of the benzimidazole (B57391) ring system. researchgate.netafricaresearchconnects.com Similarly, condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or oxalic acid, provides a straightforward route to quinoxalines. nih.gov

These reactions are foundational in medicinal chemistry. The benzimidazole nucleus is a 'privileged' structure, frequently appearing in approved drugs. researchgate.net Likewise, quinoxaline (B1680401) derivatives are known to possess a broad spectrum of biological activities and are investigated for applications as anticancer and anti-HIV agents. nih.govbeilstein-journals.org The use of this compound as the starting diamine allows for the direct incorporation of bromo and fluoro substituents onto these important pharmacophores, enabling the exploration of new chemical space and the development of novel therapeutic agents. nih.gov

Table 1: Synthesis of Bioactive Heterocyclic Scaffolds from this compound

| Target Heterocycle | Co-reactant | General Reaction Type | Potential Biological Activity |

|---|---|---|---|

| Substituted Benzimidazoles | Carboxylic Acids, Aldehydes, Acid Chlorides | Condensation | Anticancer, Antiviral, Anti-inflammatory researchgate.netmdpi.com |

| Substituted Quinoxalines | α-Dicarbonyl Compounds (e.g., Glyoxal) | Condensation | Anticancer, Anti-HIV, CDK2 Inhibition nih.govbeilstein-journals.org |

| Substituted Benzimidazolones | N,N'-Carbonyldiimidazole, Phosgene | Cyclization | Kinase Inhibition, CNS Activity |

| Substituted Quinoxaline-diols | Oxalic Acid | Condensation | Kinase Inhibition nih.gov |

Modification of Lead Structures for Enhanced Activity and Pharmacokinetics

In the field of drug discovery, lead optimization is a critical process where an initial "hit" or "lead" compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. biobide.comdanaher.com The unique combination of substituents in this compound makes it an exemplary tool for this process, allowing medicinal chemists to fine-tune molecular properties systematically. youtube.com

Role of the Fluorine Substituent:

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its drug-like properties. tandfonline.commdpi.com The fluorine atom, due to its small size and high electronegativity, can confer several advantages:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by enzymes like Cytochrome P450, thereby increasing the drug's half-life and bioavailability. nih.govacs.org

Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and polar interactions with amino acid residues in the target protein's binding pocket, potentially increasing the compound's potency. tandfonline.comnih.gov

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa (acidity of nearby functional groups). nih.govresearchgate.net This modulation can improve membrane permeability and absorption, which are key pharmacokinetic parameters. mdpi.com

Role of the Bromine Substituent:

The bromine atom serves as a versatile synthetic handle for further diversification of a lead structure. It is an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the late-stage introduction of a wide array of chemical fragments, including alkyl, aryl, heteroaryl, and amino groups. This capability is invaluable for conducting detailed Structure-Activity Relationship (SAR) studies. mdpi.comnih.gov By systematically varying the substituent at the bromine's original position, chemists can probe the steric and electronic requirements of the target's binding site to optimize potency and selectivity. nih.gov

Table 2: Impact of Substituents on Lead Structure Properties

| Substituent | Key Role in Lead Optimization | Common Chemical Transformations | Desired Pharmacological Outcome |

|---|---|---|---|

| Fluorine | Physicochemical & Metabolic Modulation | Not typically transformed; incorporated for its intrinsic properties. | Improved metabolic stability, enhanced binding affinity, modulated lipophilicity and pKa. nih.govtandfonline.com |

| Bromine | Synthetic Handle for Diversification | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. | Enables extensive SAR studies, optimization of potency and selectivity, introduction of new pharmacophoric elements. |

By integrating this compound or its resulting heterocyclic derivatives into a lead molecule, medicinal chemists can leverage the distinct properties of both the fluorine and bromine atoms to systematically address deficiencies in a drug candidate's profile, accelerating the path toward a viable clinical candidate.

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. The following techniques are fundamental in characterizing 1-Bromo-2,3-diamino-4-fluorobenzene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, a complete NMR analysis would involve ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two amino groups. The aromatic protons' chemical shifts will be influenced by the electronic effects of the bromo, amino, and fluoro substituents. The coupling between adjacent protons and with the ¹⁹F nucleus will result in complex splitting patterns, which are crucial for assigning the specific positions of the protons on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the attached substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹Jcf), a characteristic feature in ¹⁹F NMR. The carbons adjacent to the bromine, fluorine, and amino groups will also show distinct chemical shifts due to inductive and resonance effects. For instance, in 1,4-difluorobenzene, the carbon attached to fluorine shows a doublet with a large coupling constant, and similar effects are expected here. magritek.com

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms in the two amino groups. The chemical shifts would be influenced by hydrogen bonding and the electronic nature of the aromatic ring.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus for NMR, and its spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift of the ¹⁹F signal is highly dependent on its chemical environment. Furthermore, the fluorine nucleus will couple with nearby protons and carbons, providing valuable structural information through the analysis of these coupling constants. The wide chemical shift range of ¹⁹F NMR allows for clear resolution of fluorine-containing functional groups. azom.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound (based on analogous compounds)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |

| Aromatic-H | 6.5 - 7.5 | Doublet of doublets, triplets |

| NH₂ | 3.0 - 5.0 | Broad singlet |

| Aromatic-C | 100 - 160 | Singlets, doublets (due to C-F coupling) |

| C-F | ~150-160 | Doublet (¹Jcf ≈ 240-250 Hz) |

| C-Br | ~110-120 | Singlet |

| C-NH₂ | ~130-150 | Singlet |

Note: The predicted values are based on general ranges for substituted aromatic compounds and data from similar molecules.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, the spectra would be characterized by the following key vibrations:

N-H Stretching: The two amino groups will give rise to characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the C-N bonds are typically observed between 1250 and 1350 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1100-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration will be found in the lower frequency region, typically between 500 and 600 cm⁻¹.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=C (aromatic) | Stretch | 1400 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-F | Stretch | 1100 - 1300 |

| C-Br | Stretch | 500 - 600 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound. Fragmentation patterns observed in the mass spectrum can provide further structural information by identifying stable fragments formed upon ionization.

Computational Chemistry for Deeper Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical framework to complement experimental data and provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. These calculated values can be compared with experimental data to aid in the assignment of spectral features. DFT methods have been successfully used to calculate the vibrational frequencies of similar halogenated benzene derivatives. nih.gov

Analyze Electronic Structure: Investigate the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov

Predict Reactivity: The calculated electronic properties can be used to predict the most likely sites for electrophilic and nucleophilic attack, providing valuable information for understanding the chemical reactivity of the compound.

Table 3: Key Parameters Obtainable from DFT Calculations for this compound

| Calculated Property | Significance |

| Optimized Geometry | Provides bond lengths and angles of the most stable conformation. |

| NMR Chemical Shifts | Aids in the interpretation and assignment of experimental NMR spectra. |

| Vibrational Frequencies | Helps in the assignment of IR and Raman bands to specific vibrational modes. |

| Electronic Transitions | Predicts UV-Vis absorption maxima and aids in understanding electronic properties. |

| HOMO-LUMO Energies | Provides insights into chemical reactivity, kinetic stability, and electronic transitions. |

| Molecular Electrostatic Potential | Identifies electron-rich and electron-poor regions, predicting sites of chemical reactions. |

By combining these advanced spectroscopic techniques with computational modeling, a comprehensive understanding of the structural and electronic properties of this compound can be achieved.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations serve as a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational preferences and intermolecular interactions. For this compound, MD simulations can elucidate how the molecule explores its potential energy surface over time. Key to these simulations is the selection of an appropriate force field that accurately describes the intramolecular and intermolecular forces governing the system's dynamics.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-N bonds of the two amino groups. These rotations are influenced by steric hindrance from the adjacent bromine and fluorine atoms and by the potential for intramolecular hydrogen bonding between the amino groups and with the fluorine atom. MD simulations can map these conformational states and determine their relative populations.

Furthermore, when simulating this compound in a solvent, such as water or an organic solvent, MD can reveal the nature of solute-solvent interactions. The simulations would detail the hydrogen bonding network between the amino groups and solvent molecules, as well as the role of the halogen atoms in directing the solvent shell structure. This information is critical for understanding the compound's solubility and reactivity in different chemical environments.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that connect reactants to products. For this compound, theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to investigate its reactivity in various chemical transformations.

For instance, the amino groups are nucleophilic and can participate in reactions such as acylation, alkylation, or diazotization. Computational models can predict the relative reactivity of the two non-equivalent amino groups. The calculations would involve modeling the approach of an electrophile to each amino group and determining the activation energy barrier for the reaction. The lower activation energy would correspond to the more favorable reaction pathway.

Similarly, the bromine atom can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions. Theoretical models can predict the feasibility of these reactions by calculating the energies of the reactants, intermediates, transition states, and products. The geometry of the transition state provides crucial information about the mechanism of the reaction. These predictive studies are invaluable for guiding synthetic efforts and for understanding the fundamental reactivity of this compound.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

The first step in a QSAR study involves generating a dataset of structurally related compounds with measured biological activity. For derivatives of this compound, this could involve modifications at the amino groups or substitution of the bromine atom.

Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume, surface area), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., logP).

Finally, a mathematical model is developed to correlate the molecular descriptors with the observed biological activity. This is typically achieved using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. A robust QSAR model can then be used to predict the activity of new, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The multi-step synthesis of polysubstituted benzenes often presents challenges in terms of yield, cost, and environmental impact. acs.org Future research will undoubtedly focus on developing greener and more efficient methods for the preparation of 1-Bromo-2,3-diamino-4-fluorobenzene. A key challenge lies in the regioselective introduction of the three distinct substituents.

Current synthetic strategies for related compounds often involve multiple steps, including nitration, halogenation, reduction, and diazotization, which can generate significant waste. mdpi.com Future approaches may explore:

Catalytic C-H Functionalization: Direct, late-stage functionalization of a simpler fluorinated diamine or a bromo-fluoroaniline could offer a more atom-economical route. nih.gov

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety for potentially hazardous reactions (e.g., nitration), and facilitate scalable production.

Biocatalysis: The use of engineered enzymes could provide highly selective and environmentally benign pathways for the synthesis of this and related polyfunctional anilines.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The coexistence of amino, bromo, and fluoro groups on the same aromatic ring opens up a plethora of possibilities for novel chemical transformations. The amino groups are nucleophilic and can direct electrophilic aromatic substitution, while the bromine and fluorine atoms can participate in various coupling reactions and nucleophilic aromatic substitutions (SNAr). organic-chemistry.orgnih.govacs.org

Future research is expected to investigate:

Orthogonal Reactivity: Developing conditions that allow for the selective reaction of one functional group while leaving the others intact. For instance, the bromine atom could be targeted for Suzuki or Buchwald-Hartwig coupling reactions, leaving the amino and fluoro groups available for subsequent transformations.

Intramolecular Cyclizations: The ortho-diamine moiety is a prime precursor for the synthesis of heterocyclic compounds like benzimidazoles. organic-chemistry.orgresearchgate.netchemistryworld.com The influence of the bromo and fluoro substituents on the ease of cyclization and the properties of the resulting heterocycles is a fertile ground for investigation.

Photoredox Catalysis: Light-mediated reactions could unlock novel reactivity pathways, potentially enabling transformations that are difficult to achieve under thermal conditions. nih.gov

Design of New Functional Materials and Biologically Active Agents

Polyfunctionalized aromatic compounds are key building blocks in both materials science and medicinal chemistry. The specific substitution pattern of this compound makes it an attractive scaffold for the development of novel molecules with tailored properties.

Functional Materials:

High-Performance Polymers: The diamino functionality allows for its use as a monomer in the synthesis of polyamides, polyimides, or polybenzimidazoles. The presence of bromine and fluorine is expected to impart desirable properties such as thermal stability, flame retardancy, and low dielectric constants.

Organic Electronics: Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where the electronic properties can be fine-tuned through chemical modification.

Biologically Active Agents:

Medicinal Chemistry: The benzimidazole (B57391) scaffold, readily accessible from this compound, is a well-established pharmacophore found in a wide range of clinically used drugs, including proton-pump inhibitors and anthelmintics. nih.govresearchgate.net The bromo and fluoro substituents can be used to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates, such as metabolic stability and binding affinity. acs.org Fluorine, in particular, is a common feature in many successful central nervous system drugs. mdpi.com

Agrochemicals: The search for new herbicides, fungicides, and insecticides is a constant endeavor. The unique combination of functional groups in this molecule could serve as a starting point for the discovery of new agrochemicals with novel modes of action.

Advanced Mechanistic Studies and Computational Modeling

A deep understanding of the reaction mechanisms is crucial for optimizing existing transformations and predicting new reactivity. The complex interplay of electronic and steric effects in this compound presents a significant challenge and an opportunity for detailed mechanistic investigations.

Future research in this area will likely involve:

Kinetic Studies: Detailed kinetic analysis of key reactions will help to elucidate the role of each substituent in influencing reaction rates and selectivity.

In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor reaction progress and identify transient intermediates, providing valuable insights into the reaction pathway.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be invaluable for modeling reaction pathways, predicting regioselectivity, and understanding the electronic structure of intermediates and transition states. researchgate.netresearchgate.netacs.org Such studies can help to explain the observed reactivity and guide the design of new experiments.

Scalability and Industrial Applications

The transition from a laboratory-scale synthesis to an industrial process is a major hurdle for many promising molecules. The scalability of the synthesis of this compound will be a critical factor in determining its practical utility.

Challenges to be addressed include:

Cost-Effectiveness: The starting materials and reagents used in the synthesis must be readily available and affordable.

Process Safety: The potential hazards associated with the synthesis, particularly on a large scale, must be carefully evaluated and mitigated.

Purification: The development of efficient and scalable purification methods to obtain the desired product with high purity is essential.

Waste Management: The environmental impact of the process must be minimized by reducing waste generation and developing methods for recycling solvents and catalysts.

The development of robust and scalable processes will be crucial for making this versatile building block available for widespread use in industry. mdpi.com

Addressing Regioselectivity and Stereocontrol in Complex Systems

For a polysubstituted benzene (B151609) like this compound, controlling the regioselectivity of subsequent reactions is a paramount challenge. The directing effects of the existing substituents can be complex and sometimes competing. nih.govnih.gov

Electrophilic Aromatic Substitution: The two amino groups are strong activating, ortho-, para-directing groups, while the fluorine is a deactivating, ortho-, para-director, and bromine is a deactivating, ortho-, para-director. Predicting the outcome of electrophilic substitution on this ring will be challenging and highly dependent on the reaction conditions.

Nucleophilic Aromatic Substitution: The fluorine atom is a potential leaving group in SNAr reactions, activated by the other electron-withdrawing bromine atom. The amino groups, however, are strongly deactivating for this type of reaction.

Metal-Catalyzed Cross-Coupling: The bromine atom is the most likely site for cross-coupling reactions. However, catalyst design will be crucial to avoid side reactions involving the amino groups.

Future research will need to focus on developing highly selective catalysts and reaction conditions to control the outcome of reactions on this complex scaffold. The development of protecting group strategies may also be necessary to achieve the desired regiochemical control in multi-step syntheses. The regioselective synthesis of derivatives, such as substituted benzimidazoles, will be a key area of investigation.

Q & A

Q. What are the recommended synthetic routes for preparing 1-Bromo-2,3-diamino-4-fluorobenzene, and how can purity be optimized?

Methodological Answer:

- Synthesis Pathways : Start with fluorobenzene derivatives. Introduce bromine via electrophilic substitution using Br₂/FeBr₃, followed by sequential amination. Alternatively, use halogen exchange (e.g., Suzuki coupling) with precursors like 1-bromo-2,3-difluorobenzene (CAS 38573-88-5) , substituting fluorine with amino groups under controlled NH₃ or aminating agents.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate isomers. Monitor purity via HPLC (>95% threshold) .

- Purity Challenges : Brominated byproducts (e.g., di-bromo isomers) may form; optimize reaction stoichiometry and temperature (60–80°C) to minimize side reactions .

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C4, amino proton signals at δ 3.5–5.0 ppm).

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ (theoretical m/z: ~230.99).

- Elemental Analysis : Match calculated vs. observed C, H, N, Br, F percentages (±0.3% tolerance).

- Cross-Validation : Compare retention times with deuterated analogs (e.g., 1-Bromo-2,5-difluorobenzene-d3, CAS 1219795-54-6) to resolve overlapping peaks in GC-MS .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use fume hoods, nitrile gloves, and sealed reactors to avoid inhalation/contact. The compound’s bromine and fluorine substituents may release toxic fumes (HBr, HF) under heat .

- Storage : Store at 0–6°C in amber vials to prevent photodegradation. Avoid methanol solutions (flammable; Fp 12°C) .

- Waste Disposal : Neutralize acidic byproducts with CaCO₃ before incineration. Segregate halogenated waste per EPA guidelines .

Advanced Research Questions

Q. How can regioselectivity challenges during the amination of bromo-fluorobenzene precursors be addressed?

Methodological Answer:

- Directing Groups : Use protecting groups (e.g., acetyl) on amino groups to control substitution sites. For example, introduce fluorine first (via Balz-Schiemann reaction) to direct bromine to the para position .

- Catalytic Systems : Employ Pd/Xantphos catalysts for Buchwald-Hartwig amination, enhancing selectivity for meta-amino substitution .

- Kinetic Control : Lower reaction temperatures (0–25°C) favor kinetic products (ortho/para), while higher temperatures (80–100°C) favor thermodynamic (meta) outcomes .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Isomer Identification : Synthesize and compare with known isomers (e.g., 1-Bromo-3,4-difluorobenzene, CAS 348-61-8) to assign peaks correctly .

- Dynamic Effects : Variable-temperature NMR to detect rotational barriers (e.g., amino group rotation causing splitting at 25°C but coalescence at 60°C) .

- Computational Validation : DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and confirm assignments .

Q. How does the stability of this compound vary under different experimental conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC analysis shows decomposition >180°C. Avoid reflux above 150°C; use microwave-assisted synthesis for shorter reaction times .

- Photostability : UV-Vis spectroscopy reveals degradation under UV light (λ <400 nm). Add antioxidants (e.g., BHT) to solutions for long-term storage .

- pH Sensitivity : Protonation of amino groups in acidic media (pH <3) alters reactivity; monitor via in situ FTIR during reactions .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Modeling : Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (N-H) sites. Solvent effects (PCM model) improve accuracy for polar aprotic solvents (DMF, DMSO) .

- Transition State Analysis : Locate energy barriers for Suzuki-Miyaura coupling using Pd(PPh₃)₄. Compare activation energies for Br vs. F substitution .

- Machine Learning : Train models on existing bromobenzene reaction datasets to predict yields/selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.